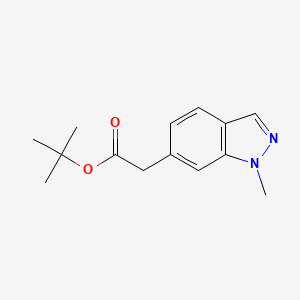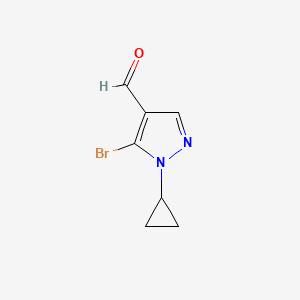
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes. This compound is characterized by the presence of a chloro group at the 5th position and a trifluoroethoxy group at the 6th position on the nicotinaldehyde ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloronicotinaldehyde.
Trifluoroethoxylation: The 5-chloronicotinaldehyde undergoes a reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinic acid.
Reduction: 5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Similar structure but lacks the chloro group.
6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)-3-pyridinamine: Contains a nitro group instead of an aldehyde group.
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
5-Chloro-6-(2,2,2-trifluoroethoxy)nicotinaldehyde is unique due to the presence of both the chloro and trifluoroethoxy groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H5ClF3NO2 |
|---|---|
Poids moléculaire |
239.58 g/mol |
Nom IUPAC |
5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO2/c9-6-1-5(3-14)2-13-7(6)15-4-8(10,11)12/h1-3H,4H2 |
Clé InChI |
UYLUGCQAIWKVHI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)OCC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)



![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)

![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)

![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)




